An In-depth Technical Guide to the Chemical Properties of 4-Amino-5,6-dichloropyrimidine
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 4-Amino-5,6-dichloropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical research.
Core Chemical Properties
4-Amino-5,6-dichloropyrimidine is a substituted pyrimidine with the molecular formula C₄H₃Cl₂N₃.[1] It is recognized for its role as a versatile building block in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the development of herbicides and fungicides.[2][3] The compound typically appears as a white to orange or green powder or crystal.[2] It is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents.[1][4]
Table 1: Physical and Chemical Properties of 4-Amino-5,6-dichloropyrimidine
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [1][4] |
| Molecular Weight | 163.99 g/mol | [1][4] |
| CAS Number | 310400-38-5 | [1][5] |
| Appearance | White to orange to green powder to crystal | [2][5] |
| Solubility | Slightly soluble in water | [1][4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-Amino-5,6-dichloropyrimidine. Due to a lack of readily available experimental spectra for the 5,6-dichloro isomer, the following tables include both available experimental data and predicted data based on the analysis of similar pyrimidine derivatives.
Infrared (IR) Spectroscopy
An Attenuated Total Reflectance (ATR) IR spectrum is available for 4-Amino-5,6-dichloropyrimidine.[1] The key absorption bands are expected to correspond to the various functional groups present in the molecule.
Table 2: ATR-IR Spectroscopic Data for 4-Amino-5,6-dichloropyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~1250 | Medium | C-N stretching |
| ~800 | Strong | C-Cl stretching |
Note: The assignments are based on typical values for the functional groups present and are consistent with spectra of similar aminodichloropyrimidine compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-Amino-5,6-dichloropyrimidine is not currently available in the public domain. The following tables provide predicted chemical shifts.
Table 3: Predicted ¹H NMR Spectral Data for 4-Amino-5,6-dichloropyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Broad Singlet | 2H | -NH₂ |
| ~8.2 | Singlet | 1H | H-2 |
Note: Predicted values are based on the analysis of similar pyrimidine derivatives. The chemical shift of the amino protons can be broad and may vary with solvent and concentration.[7]
Table 4: Predicted ¹³C NMR Spectral Data for 4-Amino-5,6-dichloropyrimidine
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-4 |
| ~155 | C-2 |
| ~145 | C-6 |
| ~118 | C-5 |
Note: Predicted values are based on the analysis of structurally related compounds.[8][9]
Mass Spectrometry (MS)
Experimental mass spectrometry data for 4-Amino-5,6-dichloropyrimidine is limited. The predicted fragmentation pattern would be a key identifier.
Table 5: Predicted Mass Spectrometry Data for 4-Amino-5,6-dichloropyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 128 | Moderate | [M-Cl]⁺ |
Note: The isotopic pattern of the molecular ion is a critical identifier for compounds containing two chlorine atoms.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-Amino-5,6-dichloropyrimidine are crucial for reproducible research.
Synthesis of 4-Amino-5,6-dichloropyrimidine (General Adapted Method)
Materials and Equipment:
-
4,6-Dichloro-5-nitropyrimidine
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethyl acetate (EA)
-
Parr hydrogenation reactor
-
Diatomaceous earth
-
Standard laboratory glassware and filtration apparatus
Protocol:
-
In a Parr hydrogenation reactor, dissolve 4,6-dichloro-5-nitropyrimidine (4.48 mmol) in ethyl acetate (20 mL).
-
Add 10% Pd/C catalyst (0.05 g) to the solution.
-
Replace the air in the reactor with nitrogen three times.
-
Carry out the hydrogenation reaction at room temperature and atmospheric pressure.
-
Upon completion of the reaction (monitor by TLC), filter the reaction mixture through a diatomaceous earth filter to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target product, 4-Amino-5,6-dichloropyrimidine.
Spectroscopic Analysis Protocols
The following are generalized protocols for obtaining the spectroscopic data.
NMR Spectroscopy:
-
Sample Preparation: Weigh approximately 10-20 mg of 4-Amino-5,6-dichloropyrimidine and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[6]
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient. Use 16 or more scans for a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A significantly higher number of scans (e.g., 1024 or more) is required.[6]
ATR-IR Spectroscopy:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the powdered sample onto the center of the crystal.
-
Apply pressure to ensure good contact.
-
Collect the spectrum.[6]
Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a stock solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at approximately 1 mg/mL. Perform serial dilutions to the µg/mL range.[6]
-
GC-MS Analysis: Use a non-polar or medium-polarity capillary column. The ionization mode is typically Electron Ionization (EI) at 70 eV.[6]
Visualized Workflows
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a pyrimidine derivative like 4-Amino-5,6-dichloropyrimidine.
Caption: General workflow for the synthesis and characterization of 4-Amino-5,6-dichloropyrimidine.
Role as a Synthetic Intermediate
4-Amino-5,6-dichloropyrimidine is a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.
Caption: Synthetic utility of 4-Amino-5,6-dichloropyrimidine as an intermediate.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-Amino-5,6-dichloropyrimidine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 5. 4-Amino-5,6-dichloropyrimidine | 310400-38-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR [m.chemicalbook.com]
- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 10. 5-Amino-4,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]



